molecular formula C19H22Cl2O2 B14515401 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene CAS No. 62897-64-7

1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene

Cat. No.: B14515401
CAS No.: 62897-64-7
M. Wt: 353.3 g/mol
InChI Key: UZMODPSQXRFYBN-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms, an ethoxy group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 1,1-dichloro-2-propoxyethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
  • 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-methylbenzene

Uniqueness

1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is unique due to the presence of both ethoxy and propoxy groups attached to the benzene ring. This structural feature distinguishes it from similar compounds and may contribute to its specific chemical and biological properties.

Properties

CAS No.

62897-64-7

Molecular Formula

C19H22Cl2O2

Molecular Weight

353.3 g/mol

IUPAC Name

1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-propoxybenzene

InChI

InChI=1S/C19H22Cl2O2/c1-3-13-23-17-11-7-15(8-12-17)18(19(20)21)14-5-9-16(10-6-14)22-4-2/h5-12,18-19H,3-4,13H2,1-2H3

InChI Key

UZMODPSQXRFYBN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)Cl

Origin of Product

United States

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